molecular formula C13H17BrN2O2 B1406044 N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine CAS No. 1558292-66-2

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine

Cat. No.: B1406044
CAS No.: 1558292-66-2
M. Wt: 313.19 g/mol
InChI Key: AHQLAGFWEGLENV-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine is an organic compound with the molecular formula C13H17BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and a cyclohexanamine moiety

Scientific Research Applications

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine is not available, compounds of similar structure can be harmful if inhaled, swallowed, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-amino-2-nitrophenylmethylcyclohexanamine.

    Reduction: Various substituted derivatives depending on the nucleophile used.

    Substitution: Products with different substituents replacing the bromine atom.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitroanisole: Similar in structure but contains a methoxy group instead of a cyclohexanamine moiety.

    2-Bromo-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a cyclohexanamine moiety.

Uniqueness

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine is unique due to the presence of the cyclohexanamine moiety, which imparts different chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the cyclohexanamine group plays a critical role in the compound’s activity.

Properties

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-11-6-7-13(16(17)18)10(8-11)9-15-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLAGFWEGLENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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